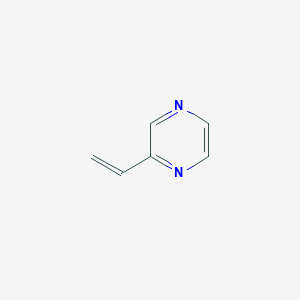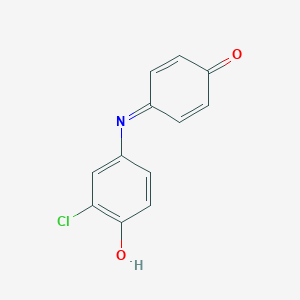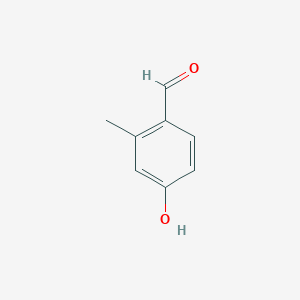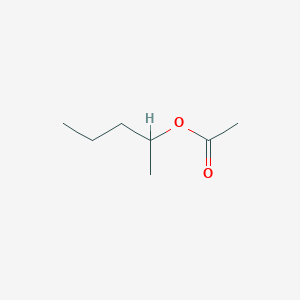
3-(Trifluoromethoxy)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethoxy)benzene-1,2-diamine is a fluorinated organic compound with the molecular formula C7H7F3N2O. It is commonly used as a building block in the synthesis of various agrochemical and pharmaceutical components . The compound is known for its unique trifluoromethoxy group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitrobenzotrifluoride with ammonia under high pressure and temperature to yield the desired diamine .
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)benzene-1,2-diamine often involves large-scale nitration of benzotrifluoride followed by catalytic hydrogenation to reduce the nitro group to an amino group. This process is optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amino compounds .
Aplicaciones Científicas De Investigación
3-(Trifluoromethoxy)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Utilized in the synthesis of pharmaceutical drugs targeting neurodegenerative diseases and inflammatory disorders.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cysteine proteases, which are enzymes involved in various biological processes. The trifluoromethoxy group enhances the compound’s binding affinity to the active site of the enzyme, thereby inhibiting its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)benzene-1,2-diamine
- 3-(Trifluoromethoxy)benzene-1,4-diamine
- 3-(Trifluoromethoxy)benzene-1,3-diamine
Uniqueness
3-(Trifluoromethoxy)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
3-(trifluoromethoxy)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRRQMLGFKOEAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)




